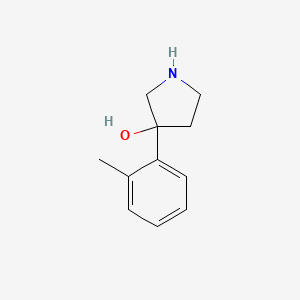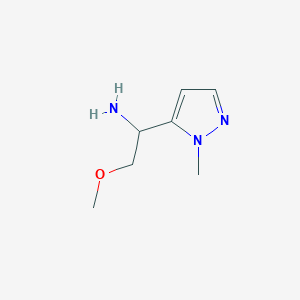![molecular formula C16H15NO4 B1418843 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone CAS No. 1160264-14-1](/img/structure/B1418843.png)
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Vue d'ensemble
Description
“1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone” is a chemical compound with the molecular formula C16H15NO4 . It has a molecular weight of 285.3 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The InChI code for “1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone” is 1S/C16H15NO4/c1-10-8-13 (12 (3)18)9-11 (2)16 (10)21-15-6-4-14 (5-7-15)17 (19)20/h4-9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.As mentioned earlier, it is typically stored at temperatures between 2 and 8 degrees Celsius .
Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming imidazole derivatives, which are prominent in drugs with antibacterial, antifungal, and antiviral properties . The nitro group in the compound can be modified to create active pharmaceutical ingredients (APIs) that target specific biological pathways.
Material Science
In material science, the compound’s aromatic structure with a nitro group can be used to develop new polymeric materials. These materials could have potential applications in creating high-strength plastics or fibers with unique electrical conductivity properties due to the presence of the nitro group .
Chemical Synthesis
The compound serves as a precursor in chemical synthesis, particularly in the formation of complex molecules. Its ability to undergo various chemical reactions makes it a valuable starting material for synthesizing new compounds with potential applications in organic chemistry research .
Proteomics Research
Proteomics, the study of proteins and their functions, can benefit from this compound as it may be involved in the synthesis of peptide mimetics or protease inhibitors. These applications are crucial for understanding protein interactions and developing treatments for diseases related to protein dysfunction .
Catalysis
The compound’s structure allows for its use in catalysis, particularly in reactions that require a stable aromatic system. It could be used to develop new catalysts that facilitate more efficient chemical reactions, potentially reducing energy consumption and improving reaction yields .
Agrochemical Development
In agrochemical research, derivatives of this compound could be explored for their potential as novel pesticides or herbicides. The nitro group could be functionalized to target specific pests or weeds, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Dye and Pigment Industry
The compound’s aromatic structure and the presence of a nitro group make it a candidate for the synthesis of dyes and pigments. These dyes could have applications in textiles, inks, and coatings, offering a range of colors and fastness properties .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could lead to the development of safer chemicals that minimize ecological disruption .
Safety and Hazards
Propriétés
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-8-13(12(3)18)9-11(2)16(10)21-15-6-4-14(5-7-15)17(19)20/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIZFGPHTYQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



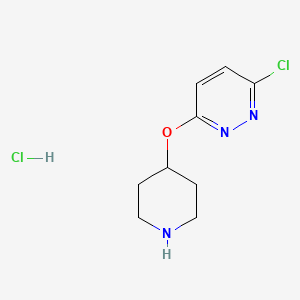
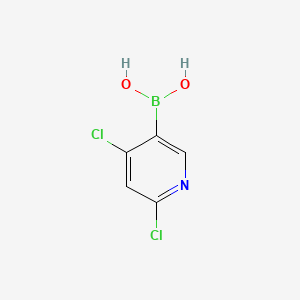
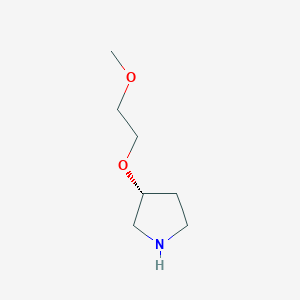
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
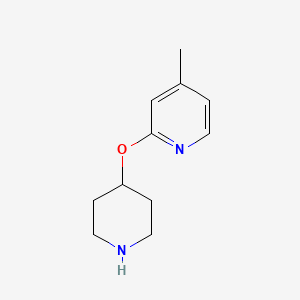

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
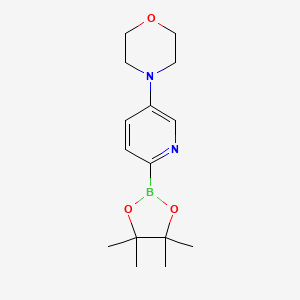

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
